

PND-1186 Hydrochloride: Application Notes for Cell-Based Assays

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Compound of Interest

Compound Name: PND-1186 hydrochloride

Cat. No.: B1651901

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Introduction

PND-1186 hydrochloride, also known as VS-4718, is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase critically involved in cellular processes such as adhesion, proliferation, migration, and survival.[1][2][3]

Dysregulation of FAK signaling is frequently observed in various cancers, making it a compelling target for therapeutic intervention. PND-1186 exhibits high affinity for FAK, with an IC₅₀ of 1.5 nM for the recombinant enzyme, and effectively inhibits its autophosphorylation at Tyrosine 397 (Tyr-397) in cellular assays with an IC₅₀ of approximately 100 nM in breast carcinoma cells.[1][3][4] These application notes provide detailed protocols for utilizing **PND-1186 hydrochloride** in a range of cell culture assays to investigate its anti-cancer properties.

Mechanism of Action

PND-1186 acts as a reversible and ATP-competitive inhibitor of FAK.[4] By binding to the kinase domain of FAK, it prevents the autophosphorylation at Tyr-397, a crucial step for the recruitment and activation of downstream signaling proteins, including Src family kinases. The inhibition of FAK activation by PND-1186 consequently disrupts key signaling pathways that promote tumor progression. Notably, in three-dimensional (3D) cell culture models, which more closely mimic the tumor microenvironment, PND-1186 has been shown to inhibit the phosphorylation of the FAK substrate p130Cas, a key mediator of cell survival signals.[2][5] This selective induction of apoptosis in cells grown in non-adherent conditions highlights the

importance of FAK signaling in anchorage-independent growth, a hallmark of metastatic cancer.[2] Furthermore, studies have indicated that PND-1186 does not inhibit the phosphorylation of Src or Akt, suggesting its specificity for the FAK signaling axis.[5]

Data Presentation

PND-1186 Hydrochloride Potency

Target/Assay	Cell Line	IC50
Recombinant FAK (in vitro kinase assay)	N/A	1.5 nM[1][3][4]
FAK Phosphorylation (pY397)	Breast Carcinoma Cells	~100 nM[1][3][4]

Cellular Activity of PND-1186 (VS-4718) in Pediatric Cancer Cell Lines

The following table summarizes the relative IC50 values from a screen of PND-1186 (VS-4718) against a panel of pediatric preclinical testing program (PPTP) in vitro cell lines.

Cell Line	Cancer Type	Relative IC50 (μM)
CHLA-9	Ewing Sarcoma	0.25
Median of Panel	Various Pediatric Cancers	1.22
COG-LL-317	Acute Lymphoblastic Leukemia (ALL)	3.53

Note: The IC50 values represent the concentration of PND-1186 required to inhibit cell viability by 50% after a 96-hour exposure.

Experimental Protocols

General Guidelines for PND-1186 Hydrochloride in Cell Culture

- Reconstitution: **PND-1186 hydrochloride** is typically dissolved in sterile, cell culture-grade dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions should be made in the appropriate cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced toxicity.
- Cell Lines: PND-1186 has been evaluated in various cancer cell lines, including but not limited to:
 - Murine breast carcinoma: 4T1
 - Murine ovarian carcinoma: ID8
 - Human ovarian cancer: HEY, OVCAR8
 - Various pediatric cancer cell lines from the PPTP panel.

Protocol 1: Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the effect of PND-1186 on the ability of cancer cells to grow in an anchorage-independent manner, a key characteristic of transformed cells.

Materials:

- **PND-1186 hydrochloride**
- Cancer cell line of interest (e.g., 4T1)
- Complete cell culture medium
- Agar (e.g., Noble agar)
- 6-well or 48-well cell culture plates
- Sterile PBS

Procedure:

- Prepare Base Agar Layer:
 - Prepare a 1.2% agar solution in sterile water and autoclave.
 - Prepare a 2X complete cell culture medium.
 - Cool the agar solution to approximately 40-42°C in a water bath.
 - Warm the 2X medium to 37°C.
 - Mix equal volumes of the 1.2% agar and 2X medium to obtain a final concentration of 0.6% agar in 1X complete medium.
 - Dispense the base agar mixture into the wells of the culture plates (e.g., 1.5 mL for a 6-well plate).
 - Allow the base agar to solidify at room temperature in a sterile hood.
- Prepare Top Agar Layer with Cells:
 - Prepare a 0.7% agar solution and cool to 40-42°C.
 - Trypsinize and count the cells. Resuspend the cells in complete medium at a concentration of 2X the desired final plating density.
 - Mix equal volumes of the cell suspension and the 0.7% agar solution to get a final concentration of 0.35% agar.
 - Immediately layer this cell-agar mixture on top of the solidified base agar (e.g., 1.5 mL for a 6-well plate).
- Treatment with PND-1186:
 - After the top layer has solidified, add complete medium containing various concentrations of **PND-1186 hydrochloride** (or DMSO as a vehicle control) to each well.
 - Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-21 days.

- Replenish the medium with fresh PND-1186-containing medium every 2-3 days.
- Quantification:
 - After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour.
 - Wash the wells with water to remove excess stain.
 - Count the number of colonies and/or measure the colony size using a microscope and imaging software.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of PND-1186 on the migratory capacity of cancer cells.

Materials:

- **PND-1186 hydrochloride**
- Cancer cell line of interest
- Complete cell culture medium
- 6-well or 12-well cell culture plates
- Sterile p200 pipette tip or a specialized wound healing insert
- Microscope with a camera

Procedure:

- Cell Seeding:
 - Seed cells into the wells of a culture plate and grow them to form a confluent monolayer.
- Creating the "Wound":

- Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
- Alternatively, use a commercially available wound healing insert to create a defined cell-free gap.
- Gently wash the wells with sterile PBS to remove any detached cells.
- Treatment:
 - Add fresh cell culture medium containing different concentrations of **PND-1186 hydrochloride** or DMSO as a vehicle control.
- Image Acquisition and Analysis:
 - Capture images of the scratch at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 6, 12, 24 hours).
 - Measure the width of the scratch at multiple points for each condition and time point.
 - Calculate the percentage of wound closure over time to quantify cell migration.

Protocol 3: Apoptosis Assay (Caspase-3 Cleavage by Western Blot)

This protocol determines if PND-1186 induces apoptosis by detecting the cleavage of caspase-3, a key executioner caspase.

Materials:

- **PND-1186 hydrochloride**
- Cancer cell line of interest
- Complete cell culture medium
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

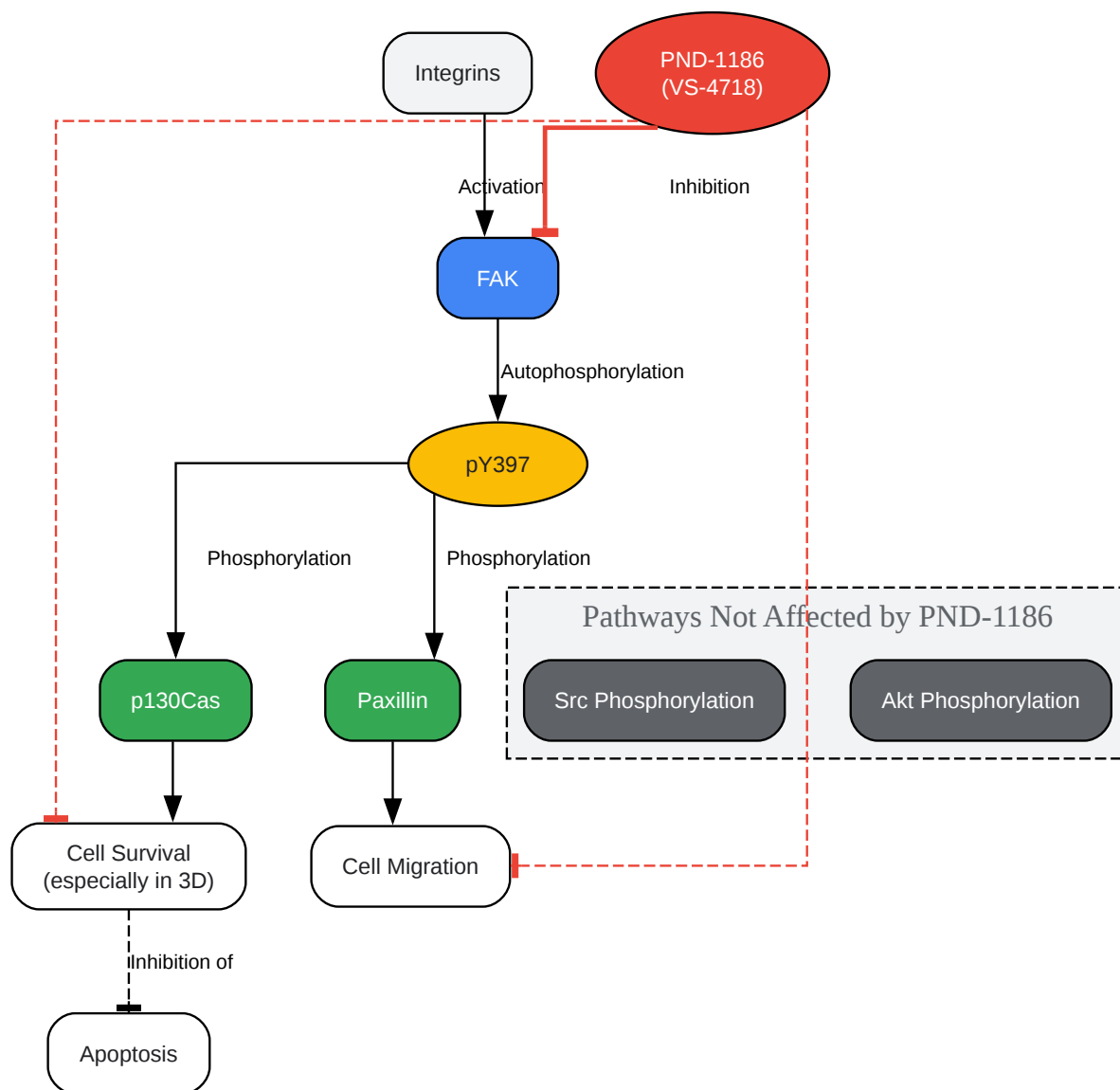
- Primary antibody against cleaved caspase-3
- Primary antibody against a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blot equipment

Procedure:

- Cell Treatment:
 - Seed cells and allow them to adhere overnight.
 - Treat the cells with various concentrations of **PND-1186 hydrochloride** or DMSO for a specified period (e.g., 24, 48 hours).
 - For suspension cells or to mimic non-adherent conditions, cells can be grown on poly-HEMA coated plates.
- Protein Extraction:
 - Harvest the cells and wash with ice-cold PBS.
 - Lyse the cells in lysis buffer on ice.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
- Western Blotting:
 - Determine the protein concentration of each lysate.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

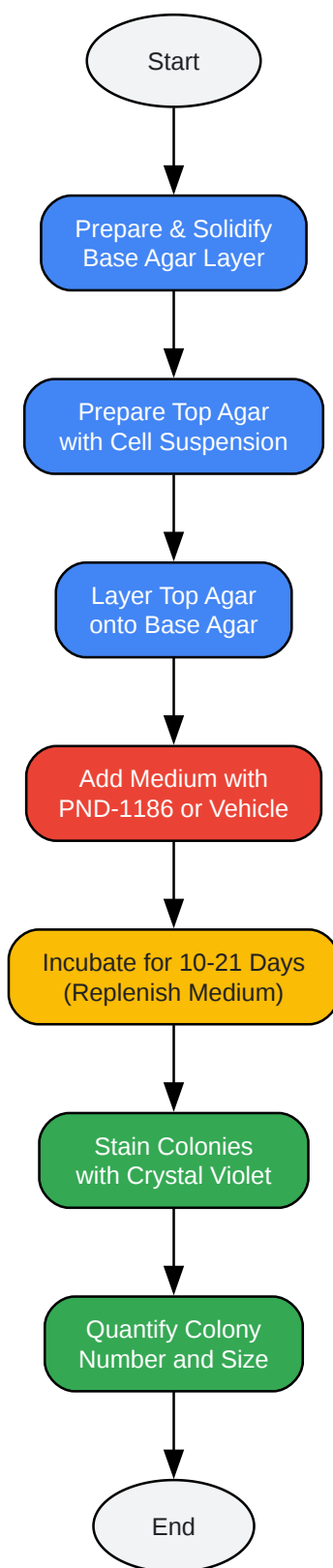
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Probe the same membrane with an antibody against a loading control to ensure equal protein loading.

Visualizations



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Caption: PND-1186 inhibits FAK signaling.



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Caption: Soft Agar Assay Workflow.

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Phone: (601) 213-4426

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